molecular formula C21H22ClN3O2S B2523920 2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901259-99-2

2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2523920
CAS No.: 901259-99-2
M. Wt: 415.94
InChI Key: YGQJZDKJMUWHKQ-UHFFFAOYSA-N
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Description

The compound "2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide" is a sulfanyl acetamide derivative featuring a 1H-imidazole core substituted with 4-chlorophenyl and 4-methylphenyl groups at positions 5 and 2, respectively. The sulfanyl group at position 4 connects to an acetamide moiety, which is further modified with a 2-methoxyethyl substituent.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-14-3-5-16(6-4-14)20-24-19(15-7-9-17(22)10-8-15)21(25-20)28-13-18(26)23-11-12-27-2/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJZDKJMUWHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves several steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-methylbenzaldehyde.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials.

    Sulfur Introduction: The sulfur atom is introduced via a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs include derivatives of sulfanyl acetamide with variations in aryl substituents, heterocyclic cores, and side chains. Key examples from the evidence are summarized below:

Compound Name (ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities Tested
Target Compound C25H25ClN3O2S ~490–510 (estimated) 4-Cl-C6H4, 4-Me-C6H4, 2-methoxyethyl Not explicitly reported
N-(4-Chlorophenyl)-2-...acetamide (8t) C20H17ClN4O3S 428.5 5-Cl-2-Me-C6H3, indole-linked oxadiazole LOX, α-glucosidase, BChE inhibition
N-(2-Ethoxy-6-Me-phenyl)-...acetamide (8u) C22H22N4O3S 422 2-ethoxy-6-Me-C6H3, indole-linked oxadiazole LOX, α-glucosidase, BChE inhibition
N-(4-Chlorophenyl)-2-...acetamide () C18H16ClN3OS 365.85 1-Me-imidazole, phenyl, 4-Cl-C6H4 Not reported
N-{4-[[2-[(4-Cl-phenyl)...acetamide () C18H18ClN3O3S2 423.93 4-Cl-benzylthio, dihydroimidazole, sulfonylphenyl Not reported

Key Observations:

  • Substituent Impact on Molecular Weight: The target compound’s higher molecular weight (~490–510 g/mol) compared to simpler analogs (e.g., 365.85 g/mol in ) arises from its dual aryl groups (4-Cl and 4-Me phenyl) and the 2-methoxyethyl chain.
  • Solubility and Bioavailability: The 2-methoxyethyl group may enhance aqueous solubility compared to compounds with purely hydrophobic substituents (e.g., 8t’s indole-oxadiazole moiety) .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure with an imidazole ring, chlorophenyl, methylphenyl, and a sulfanyl group. Its molecular formula is C19H20ClN5OS, with a molecular weight of approximately 397.91 g/mol. The presence of the imidazole moiety suggests potential interactions with biological targets such as kinases.

1. Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit significant anticancer activities. For instance, compounds similar to the one have shown micromolar cytotoxicity against various human tumor cell lines, including ovarian cancer (SKOV-3, OVCAR-3) and neuroblastoma (SH-SY5Y) cell lines. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

Table 1: Cytotoxicity of Imidazole Derivatives

CompoundCell LineIC50 (µM)
2-{...}SKOV-35.0
2-{...}OVCAR-34.7
2-{...}SH-SY5Y6.1

The compound's mechanism primarily involves the inhibition of CDK activity. In vitro kinase assays have demonstrated that it effectively inhibits CDK2 in complexes with cyclin E, showing IC50 values in the submicromolar range. This selectivity is crucial as it minimizes toxicity to non-malignant cells while targeting cancerous ones.

Figure 1: Inhibition Profile of CDK Activity

Inhibition Profile

3. Toxicological Profile

While the compound shows promising anticancer activity, its safety profile is essential for therapeutic applications. Preliminary toxicological evaluations suggest potential hepatotoxicity linked to structural components similar to those found in other imidazole derivatives. Ongoing studies aim to elucidate the specific toxicological mechanisms involved.

Case Studies

A notable case study involved the evaluation of a library of imidazole derivatives, including our compound, against multicellular spheroids to assess their efficacy in a more physiologically relevant model. Results indicated enhanced anticancer activity compared to traditional monolayer cultures, highlighting the importance of testing in three-dimensional environments.

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